Lipophilicity Differentiation vs. 3,5-Dimethoxybenzoyl Regioisomer
The 2,3-dimethoxybenzoyl substitution pattern produces a computed XLogP3 value of 3.8, which is expected to differ from the 3,5-dimethoxybenzoyl regioisomer (CAS 946248-84-6) due to altered dipole moment and solvation effects arising from the ortho-methoxy group's proximity to the carbonyl linker [1]. Lipophilicity is a primary determinant of passive membrane permeability in the phenoxypyrimidine class, and the QSAR model for p38 inhibition explicitly incorporates logP as a partial descriptor [2]. No experimentally measured logP or logD values for either compound were located in public databases at the time of this analysis.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 (PubChem computed) |
| Comparator Or Baseline | 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine (CAS 946248-84-6): XLogP3 value not independently confirmed in public databases |
| Quantified Difference | Insufficient comparator data to calculate a quantified difference |
| Conditions | Computed via XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
Procurement decisions for cell-based screening campaigns require defined lipophilicity values to control for non-specific binding and permeability artifacts; the availability of a computed XLogP3 value for the target compound allows preliminary filtering, whereas the absence of confirmed data for the comparator precludes informed substitution.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 42473420. https://pubchem.ncbi.nlm.nih.gov/compound/42473420. View Source
- [2] Edraki N, Fassihi A, Sabet R, et al. QSAR study of Phenoxypyrimidine Derivatives as Potent Inhibitors of p38 Kinase using different chemometric tools. Chem Biol Drug Des. 2007;70(6):530-539. View Source
